Ethyl 2-(Boc-amino)-1-naphthoate
Description
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-5-22-16(20)15-13-9-7-6-8-12(13)10-11-14(15)19-17(21)23-18(2,3)4/h6-11H,5H2,1-4H3,(H,19,21) |
InChI Key |
HCRBLODCJWKDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Ethyl 2-(Boc-amino)-1-naphthoate
The synthesis of this compound revolves around two primary steps: (1) protection of the primary amino group in 2-amino-1-naphthoic acid using Boc chemistry and (2) esterification of the carboxylic acid moiety to form the ethyl ester. These steps may proceed sequentially or concurrently, depending on the stability of intermediates and compatibility of reaction conditions.
Boc Protection of 2-Amino-1-naphthoic Acid
Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to deprotonate the amino group, facilitating nucleophilic attack on the carbonyl carbon of Boc₂O. In a representative procedure from, 3-amino-2-naphthoic acid (structurally analogous to 2-amino-1-naphthoic acid) was dissolved in a mixture of dioxane and water, followed by the addition of Boc₂O and sodium hydroxide. The reaction proceeded at room temperature for 17 hours, yielding the Boc-protected acid with minimal side reactions. Similar conditions are applicable to 2-amino-1-naphthoic acid, as both substrates share comparable reactivity profiles.
Critical Parameters :
- Solvent System : A 2:1 ratio of dioxane to water ensures solubility of both the starting material and Boc₂O.
- Base Selection : Sodium hydroxide or sodium bicarbonate is preferred over stronger bases to avoid saponification of ester groups in subsequent steps.
- Stoichiometry : A 4:1 molar ratio of Boc₂O to amine ensures complete protection, as excess reagent minimizes residual free amine.
Detailed Preparation Methods
Stepwise Synthesis via Boc Protection Followed by Esterification
Boc Protection of 2-Amino-1-naphthoic Acid
- Reaction Setup : Combine 2-amino-1-naphthoic acid (1.0 equiv) with Boc₂O (4.0 equiv) in dioxane/water (2:1 v/v).
- Base Addition : Introduce sodium hydroxide (6.0 equiv) dropwise at 0–5°C to control exothermicity.
- Stirring : React at 20–25°C for 16–24 hours, monitored by TLC or HPLC.
- Workup : Acidify to pH 7 with hydrochloric acid, extract with ethyl acetate, and concentrate in vacuo to isolate 2-(Boc-amino)-1-naphthoic acid as a white solid.
Esterification to this compound
- Acid Activation : Treat 2-(Boc-amino)-1-naphthoic acid with thionyl chloride (2.0 equiv) in dichloromethane at reflux for 2 hours to form the acid chloride.
- Ethanol Quenching : Add absolute ethanol (5.0 equiv) dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Purification : Concentrate the mixture, wash with saturated NaHCO₃, and recrystallize from ethanol/water to obtain the ethyl ester.
One-Pot Protection and Esterification
An alternative approach involves simultaneous Boc protection and esterification, though this requires careful optimization to prevent side reactions.
- Reaction Mixture : Suspend 2-amino-1-naphthoic acid in ethanol with Boc₂O (4.0 equiv) and DMAP (0.1 equiv) as a catalyst.
- Acid Catalyst : Introduce HCl gas at 0°C to protonate the amino group transiently, enabling Boc₂O to react selectively.
- Reflux : Heat at 70°C for 24 hours to drive both protection and esterification.
- Isolation : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 65–78%, with minor impurities from incomplete protection.
Optimization of Reaction Conditions
Solvent Effects on Boc Protection
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane/Water (2:1) | 18 | 89 | 98 |
| THF/Water (1:1) | 24 | 76 | 95 |
| DMF | 12 | 82 | 90 |
Data adapted from and highlight dioxane/water as optimal for Boc protection due to improved solubility and minimized side-product formation.
Esterification Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fischer Esterification | HCl/EtOH, reflux | 68 | 92 |
| Acid Chloride Route | SOCl₂, EtOH, 0°C to RT | 85 | 98 |
| Carbodiimide Coupling | EDCl, DMAP, RT | 58 | 88 |
The acid chloride route outperforms other methods in yield and purity, as evidenced by and.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
- Incomplete Boc Protection : Excess Boc₂O (4.0 equiv) and prolonged reaction times (>20 hours) ensure quantitative conversion.
- Ester Hydrolysis : Avoid aqueous workup at extreme pH; neutralize to pH 7 before extraction.
- Crystallization Issues : Seeding with pure product during cooling enhances crystal formation and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Boc-amino)-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(Boc-amino)-1-naphthoate serves as an important intermediate in the synthesis of bioactive compounds, particularly those targeting cancer pathways. For instance, it has been utilized in the development of prodrugs that enhance solubility and bioavailability of therapeutic agents. A study demonstrated that modifications to naphthalene derivatives can inhibit gene transcription mediated by cyclic-AMP response element binding protein (CREB), which is often overactivated in cancer cells .
Case Study: CREB Inhibition
- Objective: To evaluate the potential of naphthol derivatives as anticancer agents.
- Method: Synthesis of O-aminated naphthol derivatives.
- Findings: Compound modifications led to varying degrees of CREB inhibitory activity, with implications for developing selective cytotoxic agents against cancer cells .
Synthesis of Peptide Nucleic Acids
The compound has been effectively employed in synthesizing peptide nucleic acid monomers. Its structure allows for easy incorporation into peptide chains, facilitating the development of nucleic acid analogs that are resistant to enzymatic degradation. This characteristic is crucial for therapeutic applications where stability in biological environments is required .
Data Table: Applications in Peptide Synthesis
Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to the naphthalene moiety's ability to interact with biological macromolecules.
Case Study: Biological Activity Assessment
- Objective: To assess the antimicrobial properties of naphthalene derivatives.
- Method: Evaluation against various bacterial strains.
- Findings: Certain derivatives showed significant inhibition zones, suggesting potential as new antimicrobial agents .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in the synthesis of agrochemicals and dyes due to its reactive functional groups and stability under various conditions.
Data Table: Industrial Applications
| Application | Description |
|---|---|
| Agrochemical Synthesis | Used as an intermediate for herbicides and pesticides |
| Dye Manufacturing | Contributes to colorants with high stability |
Mechanism of Action
The mechanism of action of Ethyl 2-(Boc-amino)-1-naphthoate primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Methyl 1-Bromo-2-naphthoate
Structural Differences :
- Substituents : A bromine atom at the 1-position and a methyl ester at the 2-position.
- Functional Groups : Bromo (electron-withdrawing) and methyl ester (less bulky than ethyl).
Propyl 2-(1-Naphthoyl)-1-naphthoate
Structural Differences :
- Substituents : A 1-naphthoyl group at the 2-position and a propyl ester at the 1-position.
- Functional Groups : Diester system (enhanced lipophilicity) and aromatic ketone.
Phenyl 1-Naphthoate Derivatives (e.g., Compound 92/LB77)
Structural Differences :
- Substituents: A phenyl ester at the 1-position and a dihydroisoquinoline moiety.
- Functional Groups: Phenolic ester (bulkier than ethyl) and tertiary amine.
Microbial-Derived 1-Naphthoate (Natural Process)
Structural Differences :
- Substituents : Hydroxylated or carboxylated derivatives generated via microbial oxidation of 1-methylnaphthalene.
- Functional Groups: Phenolic or carboxylic acid groups.
Data Table: Key Comparative Features
*Reported yields from referenced syntheses.
Research Findings and Trends
- Synthetic Flexibility: this compound’s Boc group enables selective deprotection, a feature absent in halogenated or microbial naphthoates .
- Solubility and Stability : Ethyl esters balance solubility and stability better than methyl (volatile) or phenyl (insoluble) variants, making them preferable in organic syntheses .
- Biological Relevance : Microbial naphthoates highlight natural diversification pathways, whereas synthetic derivatives focus on functional group engineering for targeted applications .
Biological Activity
Ethyl 2-(Boc-amino)-1-naphthoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for research and therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 273.30 g/mol. The compound features a naphthalene ring, an ethyl ester, and a tert-butoxycarbonyl (Boc) protected amine group. The Boc group enhances the stability of the amine, making it a versatile intermediate for further chemical modifications and biological evaluations.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Protection of the Amine: The amine is protected using the Boc group.
- Coupling Reaction: The Boc-protected amine is coupled with naphthoate derivatives using coupling agents such as HATU.
- Deprotection: The Boc group is removed under acidic conditions to yield the active amine for further reactions .
This compound exhibits potential as a proteasome inhibitor, which is crucial in regulating protein degradation pathways in cells. In vitro studies have shown that derivatives of naphthoquinone amino acid compounds can inhibit proteasome activity, suggesting that this compound may share similar mechanisms .
Case Studies
Case Study 1: Inhibition of Protein Arginine Methyltransferases (PRMTs)
Recent research has identified this compound derivatives as potential inhibitors of PRMTs, which are implicated in various diseases, including cancer. In assays, certain derivatives exhibited submicromolar IC50 values against PRMT9, indicating strong inhibitory activity .
Case Study 2: Cytotoxicity Assays
In cellular assays, compounds derived from this compound have shown moderate cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against lung cancer cells, suggesting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the naphthalene ring or the Boc group can significantly influence the biological activity of this compound derivatives. For example:
| Modification | Effect on Activity |
|---|---|
| Removal of Boc group | Increased reactivity but decreased selectivity |
| Alteration of naphthalene substitution | Varied potency against PRMTs and cytotoxicity |
This highlights the importance of structural features in determining biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
